molecular formula C23H23N3O4 B11074884 ethyl 4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11074884
M. Wt: 405.4 g/mol
InChI Key: SOPGBORQRLQQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[2,5-DIOXO-3-(4-PHENYLPIPERAZINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzoate ester, and a phenylpiperazine moiety

Preparation Methods

The synthesis of ETHYL 4-[2,5-DIOXO-3-(4-PHENYLPIPERAZINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves a multi-step process. One efficient method involves the reaction of acetylene dicarboxylate, aniline, and various aromatic aldehydes catalyzed by citric acid in a one-pot mortar-pestle grinding method . This green synthesis approach is characterized by high yields and cost-efficiency due to the minimal use of solvents and the avoidance of complex separation methods.

Chemical Reactions Analysis

ETHYL 4-[2,5-DIOXO-3-(4-PHENYLPIPERAZINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylpiperazine moiety, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-[2,5-DIOXO-3-(4-PHENYLPIPERAZINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[2,5-DIOXO-3-(4-PHENYLPIPERAZINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to various receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving these receptors, leading to its observed biological activities.

Comparison with Similar Compounds

ETHYL 4-[2,5-DIOXO-3-(4-PHENYLPIPERAZINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE can be compared to other compounds with similar structures, such as:

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

ethyl 4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrol-1-yl]benzoate

InChI

InChI=1S/C23H23N3O4/c1-2-30-23(29)17-8-10-19(11-9-17)26-21(27)16-20(22(26)28)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3

InChI Key

SOPGBORQRLQQSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.